

PSI-6206-13C,d3: A Comprehensive Technical Guide on Physicochemical Properties

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Compound of Interest

Compound Name: PSI-6206-13C,d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of the isotopically labeled nucleoside analog **PSI-6206-13C,d3**, and its parent compound, PSI-6206. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and virological studies.

Core Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the key physicochemical data for PSI-6206 and its isotopically labeled variant, **PSI-6206-13C,d3**.

Quantitative Data Summary

The following tables present the quantitative physicochemical properties for both PSI-6206 and **PSI-6206-13C,d3**.

Table 1: Physicochemical Properties of PSI-6206

Property	Value
Molecular Formula	C10H13FN2O5
Molecular Weight	260.22 g/mol [1][2]
Exact Mass	260.08 g/mol
Appearance	White to off-white solid powder
Density	1.6 ± 0.1 g/cm ³
Melting Point	237-238 °C
Index of Refraction	1.596
LogP	-0.77
Hydrogen Bond Donor Count	3
Hydrogen Bond Acceptor Count	6
Rotatable Bond Count	3

Table 2: Physicochemical Properties of **PSI-6206-13C,d3**

Property	Value
Molecular Formula	C9[13C]H10D3FN2O5[3]
Molecular Weight	264.23 g/mol [3]
Purity	≥99%[3]

Table 3: Elemental Analysis of PSI-6206

Element	Percentage
Carbon (C)	46.16%
Hydrogen (H)	5.04%
Fluorine (F)	7.30%
Nitrogen (N)	10.77%
Oxygen (O)	30.74%

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physicochemical properties listed above. These protocols are standard methods widely used in the pharmaceutical sciences.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

- A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.
- The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath.
- The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- The temperature at which the last solid crystal disappears is recorded as the completion of melting.

- The melting point is reported as a range between these two temperatures.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Density Determination (Bulk and Tapped)

Objective: To determine the bulk and tapped density of the powdered compound.

Methodology:

- Bulk Density: A known mass of the powder is gently poured into a graduated cylinder, and the volume is recorded. The bulk density is calculated as the mass of the powder divided by its volume.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Tapped Density: The graduated cylinder containing the powder is then mechanically tapped a specified number of times (e.g., 100 taps). The new, smaller volume is recorded. The tapped density is calculated as the mass of the powder divided by the tapped volume.[\[6\]](#)[\[7\]](#)[\[8\]](#)

LogP (Octanol-Water Partition Coefficient) Determination

Objective: To determine the lipophilicity of the compound by measuring its partitioning between octanol and water.

Methodology (Shake Flask Method):

- A solution of the compound is prepared in a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4).
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
- The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[\[10\]](#)[\[12\]](#)

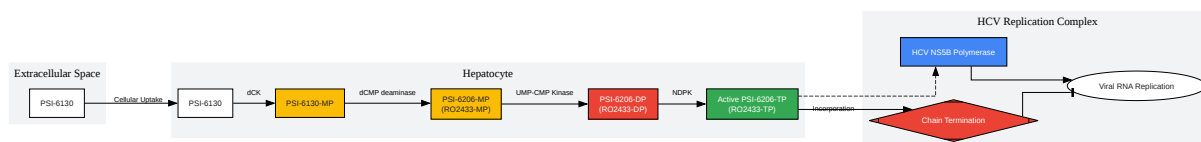
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[13]

Signaling Pathway and Mechanism of Action

PSI-6206 is a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[4] However, PSI-6206 itself is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.

Metabolic Activation Pathway of PSI-6206 Precursor (PSI-6130)

The metabolic activation of PSI-6206 is understood through the pathway of its closely related precursor, PSI-6130. PSI-6130 undergoes intracellular phosphorylation and deamination to ultimately form the active triphosphate of PSI-6206.



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Metabolic activation of PSI-6130 to active PSI-6206-TP.

The diagram illustrates the conversion of the parent compound, PSI-6130, within the hepatocyte. It is first phosphorylated to its monophosphate (MP) form by deoxycytidine kinase (dCK). Subsequently, dCMP deaminase converts PSI-6130-MP to PSI-6206-MP (also known as RO2433-MP).[14][15] This monophosphate is then further phosphorylated to the diphosphate (DP) and finally to the active triphosphate (TP) form by cellular kinases.[14] The

active PSI-6206-TP acts as a competitive inhibitor of the HCV NS5B polymerase, leading to chain termination and the inhibition of viral RNA replication.[16][17][18]

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